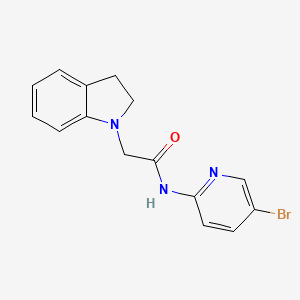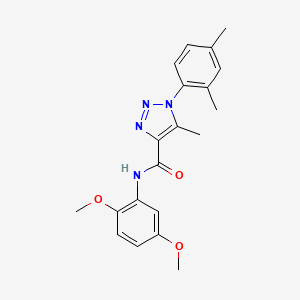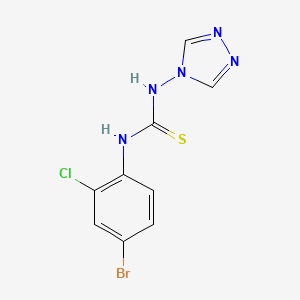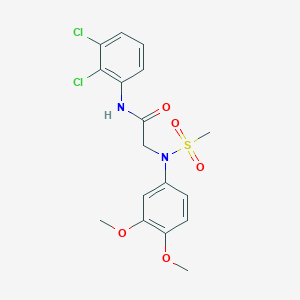![molecular formula C22H15BrN2O3 B4849731 3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4849731.png)
3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile
Übersicht
Beschreibung
3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile is a chemical compound that has gained significant attention in scientific research. This compound is a member of the acrylonitrile family and has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Wirkmechanismus
The mechanism of action of 3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile involves the inhibition of various enzymes and proteins involved in cancer cell proliferation and beta-amyloid protein aggregation. The compound acts as a potent inhibitor of tubulin polymerization, which is essential for the formation of microtubules in cancer cells. It also inhibits the activity of cholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain, which is involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile include the inhibition of cancer cell proliferation, induction of apoptosis, and inhibition of beta-amyloid protein aggregation. The compound also exhibits anti-inflammatory and antioxidant properties, which are beneficial in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile in lab experiments include its potent antitumor and anti-Alzheimer's disease activity, as well as its anti-inflammatory and antioxidant properties. The compound is also relatively easy to synthesize and purify. However, the limitations of using this compound in lab experiments include its moderate yield and the need for further optimization of the synthesis method to improve the yield and purity of the product.
Zukünftige Richtungen
The future directions for research on 3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile include the optimization of the synthesis method to improve the yield and purity of the product, as well as the development of novel analogs with improved pharmacological properties. The compound can also be studied for its potential applications in other fields, such as material science, where it can be used as a building block for the synthesis of novel materials with unique properties. Additionally, the compound can be studied for its potential applications in other diseases, such as Parkinson's disease and multiple sclerosis, where it can exhibit beneficial effects.
Wissenschaftliche Forschungsanwendungen
3-{3-[(4-bromobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile has been extensively studied for its potential applications in medicinal chemistry. The compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. It works by inhibiting the proliferation of cancer cells and inducing apoptosis. The compound has also shown promising results in the treatment of Alzheimer's disease, as it inhibits the aggregation of beta-amyloid protein, which is responsible for the formation of plaques in the brain.
Eigenschaften
IUPAC Name |
(E)-3-[3-[(4-bromophenyl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O3/c23-20-8-4-16(5-9-20)15-28-22-3-1-2-17(13-22)12-19(14-24)18-6-10-21(11-7-18)25(26)27/h1-13H,15H2/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEIHNSNTCUXSN-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Br)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-methyl-4-nitro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4849655.png)
![methyl 3-{[(2-{[(4-methoxyphenyl)amino]carbonyl}phenyl)amino]carbonyl}-5-nitrobenzoate](/img/structure/B4849677.png)

![2-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4849684.png)
![methyl 2-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4849688.png)
![4-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyphenyl)butanamide](/img/structure/B4849697.png)
![3-{2-methoxy-5-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-6-methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B4849700.png)
![5-{[2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4849709.png)




![2-{2-[(3-chloro-4-ethoxybenzyl)amino]ethoxy}ethanol hydrochloride](/img/structure/B4849733.png)
![4-{[5-(4-methoxyphenyl)-3-isoxazolyl]carbonyl}morpholine](/img/structure/B4849737.png)